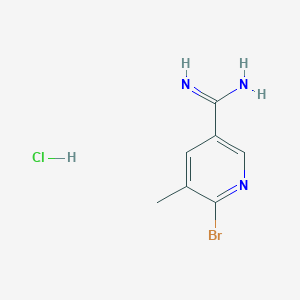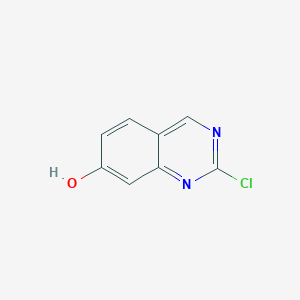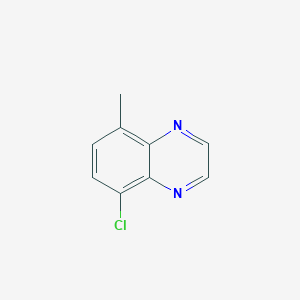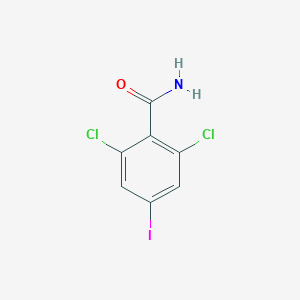
6-Bromo-5-methylnicotinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-methylnicotinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₉BrClN₃. It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a methyl group at the 5th position on the pyridine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylnicotinimidamide hydrochloride typically involves the bromination of 5-methylnicotinamide. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-methylnicotinimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-5-methylnicotinimidamide hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-methylnicotinimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atom and the methyl group on the pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-5-methoxypicolinimidamide hydrochloride
- 6-Bromo-3-methylpyridine
- 5-Bromo-6-methylpyridine
Uniqueness
6-Bromo-5-methylnicotinimidamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its bromine and methyl groups make it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical research.
Propiedades
Fórmula molecular |
C7H9BrClN3 |
|---|---|
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
6-bromo-5-methylpyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8BrN3.ClH/c1-4-2-5(7(9)10)3-11-6(4)8;/h2-3H,1H3,(H3,9,10);1H |
Clave InChI |
MHICCKQFFRIZHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Br)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















